molecular formula C17H22N6O2 B7122436 N-(1-benzyltriazol-4-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide

N-(1-benzyltriazol-4-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide

Cat. No.: B7122436
M. Wt: 342.4 g/mol
InChI Key: OVOGYCNWDSPEMX-UHFFFAOYSA-N
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Description

N-(1-benzyltriazol-4-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a benzyl group attached to a triazole ring, which is further connected to a piperazine ring with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1-benzyltriazol-4-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-12(2)15-16(24)18-8-9-23(15)17(25)19-14-11-22(21-20-14)10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3,(H,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOGYCNWDSPEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCCN1C(=O)NC2=CN(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyltriazol-4-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide typically involves a multi-step process. . This reaction forms the triazole ring, which is then further functionalized to introduce the benzyl group and the piperazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation. The use of advanced catalytic systems, such as copper(I) iodide chelated on Amberlyst® A21 resin, can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyltriazol-4-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and triazole groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of N-(1-benzyltriazol-4-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, stabilizing them and facilitating catalytic reactions. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The piperazine ring provides additional binding sites, increasing the compound’s affinity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyltriazol-4-yl)-3-oxo-2-propan-2-ylpiperazine-1-carboxamide is unique due to its combination of a triazole ring, benzyl group, and piperazine ring

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